5-Vinyl-2,3-dihydrobenzofuran
Overview
Description
5-Vinyl-2,3-dihydrobenzofuran is a compound that belongs to the class of oxygen heterocycles known as dihydrobenzofurans. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran ring system, in particular, is a privileged structure that is often targeted for synthesis due to its relevance in biological systems .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods. One approach involves the Prins-type cyclization of homopropargylic alcohols with terminally substituted alkynes and aldehydes, which can lead to 2,3,5-trisubstituted tetrahydrofurans. This method highlights the formation of an exocyclic vinyl cation that can be trapped as a vinyl triflate in dichloromethane or undergo hydrolysis to yield a ketone product in ethereal solutions . Another synthetic route is the Rh(2)(OAc)(4)-catalyzed reaction of vinyldiazo compounds with benzaldehydes, which can result in the formation of vinyloxiranes and dihydrofurans. The reaction's outcome is influenced by the substituents on the benzaldehydes, which can steer the formation towards either (E)-dihydrofurans or (Z)-dihydrofurans . Additionally, a photoredox-catalyzed multicomponent cyclization of 2-vinyl phenols with N-alkoxypyridinium salts and sulfur ylides has been described, enabling the modular synthesis of various 2,3-disubstituted dihydrobenzofurans under mild conditions . Lastly, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate represents another synthetic strategy, which activates the acetal moiety in quinone monoacetals to afford highly oxygenated dihydrobenzofurans .
Molecular Structure Analysis
The molecular structure of 5-vinyl-2,3-dihydrobenzofuran consists of a dihydrobenzofuran core with a vinyl group attached to the five-position of the ring. This structure is characterized by the presence of a saturated five-membered furan ring fused to a benzene ring, which can be further functionalized to create a diverse array of derivatives. The vinyl group presents opportunities for further chemical transformations, making it a versatile handle for synthetic chemists .
Chemical Reactions Analysis
The chemical reactivity of 5-vinyl-2,3-dihydrobenzofurans is influenced by the presence of the vinyl group, which can participate in various reactions. For instance, the vinyl cation generated during Prins-type cyclization can be trapped or undergo hydrolysis depending on the solvent used . The vinylcarbenoids in the presence of benzaldehydes can form vinylcarbonyl ylides, which then cyclize to oxiranes and dihydrofurans, demonstrating the potential for ring formation and functional group interconversion . The photoredox-catalyzed reactions involving 2-vinyl phenols also indicate the ability of these compounds to engage in radical-mediated cyclizations, leading to the formation of dihydrobenzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-vinyl-2,3-dihydrobenzofurans are dictated by their molecular structure. The dihydrobenzofuran core imparts a degree of rigidity to the molecule, while the vinyl group contributes to its reactivity. The methods of synthesis described in the literature suggest that these compounds can be obtained with good functional group tolerance, indicating that they can be synthesized with a variety of substituents, which would further modulate their physical and chemical properties . The ability to synthesize these compounds under mild conditions is also indicative of their stability and the potential for their use in complex synthetic sequences.
Scientific Research Applications
Oxidative Coupling in Synthesis
One significant application of 5-Vinyl-2,3-dihydrobenzofuran derivatives is in the field of oxidative coupling. Sako et al. (2004) demonstrated that treatment of these compounds with silver(I) acetate allows for the isolation of (E)-dehydrodimers, which are crucial in the synthesis of various biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).
Synthesis of Dihydrobenzofuran Derivatives
The synthesis of 2,3-Dihydrobenzofuran derivatives from Baylis-Hillman adducts is another key area of research. Park et al. (2005) reported methods for synthesizing these derivatives, highlighting their importance as synthetic intermediates with various biological activities (Park, Gowrisankar, & Kim, 2005).
Photoredox-Catalyzed Cyclization
The development of photoredox-catalyzed multicomponent cyclization methodologies for the synthesis of 2,3-disubstituted dihydrobenzofurans has been explored by Yuan et al. (2020). This approach offers a redox-neutral protocol with good functional group tolerance, which is pivotal for the modular synthesis of these heterocycles (Yuan, Yan, Gao, Shi, Xiao, & Chen, 2020).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving 2-vinyl-2,3-dihydrobenzofurans have also been investigated, as reported by Hosokawa et al. (1986). These reactions are essential for the synthesis of compounds where nucleophiles are incorporated into the butenyl moiety, offering significant synthetic utility (Hosokawa, Kono, Uno, & Murahashi, 1986).
properties
IUPAC Name |
5-ethenyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWQHSAUMUIREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303393 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinyl-2,3-dihydrobenzofuran | |
CAS RN |
633335-97-4 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633335-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethenyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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